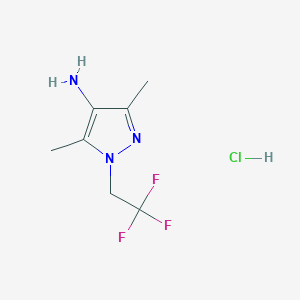
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid: is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
科学的研究の応用
Chemistry
In chemistry, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on this compound for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
(1H-Pyrazol-4-yl)prop-2-enoic acid: Lacks the ethyl group, leading to different reactivity and properties.
(1-ethyl-1H-pyrazol-4-yl)methanol: Contains a hydroxyl group instead of the propenoic acid moiety.
(1-ethyl-1H-pyrazol-4-yl)acetic acid: Features an acetic acid moiety instead of propenoic acid.
Uniqueness
The presence of both the ethyl group and the propenoic acid moiety in (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid imparts unique reactivity and properties to the compound. This combination allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry.
特性
CAS番号 |
1613051-24-3 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Methyl-1H-benzimidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B6281098.png)

